Ch55-O-C3-NH2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ch55-O-C3-NH2 involves the derivation from the Ch55 compound. The specific synthetic routes and reaction conditions are not widely detailed in public literature. it is known that the compound is synthesized to target retinoic acid receptors and involves the use of linkers to bind with cellular inhibitor of apoptosis protein 1 ligand Bestatin .
Industrial Production Methods
Industrial production methods for this compound are not explicitly documented. The compound is primarily used for scientific research and drug discovery, and its production is likely carried out in specialized laboratories with controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Ch55-O-C3-NH2 undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Complex Formation: It forms complexes with other molecules, such as cellular inhibitor of apoptosis protein 1 ligand Bestatin, to create SNIPER
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include linkers and ligands like Bestatin. The conditions for these reactions are typically controlled environments in research laboratories .
Major Products Formed
The major product formed from the reaction of this compound with cellular inhibitor of apoptosis protein 1 ligand Bestatin is the SNIPER complex .
Scientific Research Applications
Ch55-O-C3-NH2 has several scientific research applications, including:
Chemistry: Used as a ligand in the study of retinoic acid receptors and their interactions.
Biology: Employed in research on protein degradation and apoptosis pathways.
Medicine: Investigated for its potential in drug discovery, particularly in targeting retinoic acid receptors.
Industry: Utilized in the development of new therapeutic agents and in the study of protein-protein interactions .
Mechanism of Action
Ch55-O-C3-NH2 exerts its effects by specifically targeting retinoic acid receptors. It binds to these receptors through a linker and interacts with cellular inhibitor of apoptosis protein 1 ligand Bestatin to form the SNIPER complex. This complex facilitates the degradation of target proteins, thereby influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Ch55: The parent compound from which Ch55-O-C3-NH2 is derived.
Bestatin: A ligand that interacts with this compound to form the SNIPER complex.
Uniqueness
This compound is unique due to its specific targeting of retinoic acid receptors and its ability to form the SNIPER complex with cellular inhibitor of apoptosis protein 1 ligand Bestatin. This property makes it a valuable tool in the study of protein degradation and apoptosis pathways .
Properties
Molecular Formula |
C27H35NO4 |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
2-(3-aminopropoxy)-4-[(E)-3-(3,5-ditert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C27H35NO4/c1-26(2,3)20-15-19(16-21(17-20)27(4,5)6)23(29)11-9-18-8-10-22(25(30)31)24(14-18)32-13-7-12-28/h8-11,14-17H,7,12-13,28H2,1-6H3,(H,30,31)/b11-9+ |
InChI Key |
SCMXMXZHZNYFOT-PKNBQFBNSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)/C=C/C2=CC(=C(C=C2)C(=O)O)OCCCN)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)C=CC2=CC(=C(C=C2)C(=O)O)OCCCN)C(C)(C)C |
Origin of Product |
United States |
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